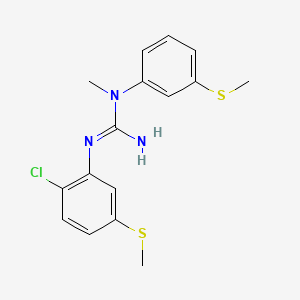

3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine

Descripción general

Descripción

CNS-5161 es un antagonista selectivo y de alta afinidad del receptor N-metil-D-aspartato. Este compuesto ha sido investigado por su posible uso en el tratamiento del dolor neuropático, la migraña y las cefaleas en racimos . Es conocido por su capacidad de penetrar en el cerebro y etiquetar selectivamente los receptores N-metil-D-aspartato in vivo .

Métodos De Preparación

La preparación de CNS-5161 implica rutas sintéticas que incluyen la reacción de precursores químicos específicos en condiciones controladas. La ruta sintética exacta y los métodos de producción industrial no se publican ampliamente, pero se sabe que CNS-5161 se sintetiza a través de una serie de reacciones químicas que aseguran su alta pureza y eficacia .

Análisis De Reacciones Químicas

CNS-5161 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de CNS-5161, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en formas reducidas de CNS-5161.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional en CNS-5161 por otro, lo que lleva a la formación de productos sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Structure

The compound features a guanidine core with two methylthio groups and a chloro substituent on the aromatic rings. Its structure is crucial for its interaction with biological targets, particularly the N-methyl-D-aspartate (NMDA) receptor.

Neurological Disorders

CNS 5161 has shown promise in preclinical studies for its ability to modulate synaptic transmission and provide neuroprotection. Research indicates that it may help alleviate symptoms associated with neurodegenerative diseases by reducing excitotoxic damage caused by excessive NMDA receptor activation.

Pain Management

The compound's antagonistic action on NMDA receptors suggests potential applications in pain management. Studies have indicated that CNS 5161 could offer relief for patients suffering from chronic pain conditions linked to nerve damage.

Study on Neuropathic Pain

A study involving patients with diabetic neuropathy demonstrated that CNS 5161 could significantly reduce pain levels compared to a placebo. The mechanism was attributed to its NMDA receptor antagonism, which decreased excitatory signaling in the nervous system.

Neuroprotection in Stroke Models

In animal models of stroke, CNS 5161 administration resulted in reduced neuronal death and improved functional outcomes. The neuroprotective effects were linked to its ability to inhibit excitotoxicity during ischemic episodes.

Mecanismo De Acción

CNS-5161 ejerce sus efectos uniéndose selectivamente a la forma activada del receptor N-metil-D-aspartato. Esta unión inhibe la actividad del receptor, lo que lleva a una reducción en la neurotransmisión excitatoria mediada por el glutamato . Los objetivos moleculares involucrados incluyen los canales iónicos del receptor N-metil-D-aspartato, que juegan un papel crucial en la plasticidad sináptica y la comunicación neuronal .

Comparación Con Compuestos Similares

CNS-5161 es único en comparación con otros antagonistas del receptor N-metil-D-aspartato debido a su alta selectividad y afinidad por la forma activada del receptor. Los compuestos similares incluyen:

Memantina: Otro antagonista del receptor N-metil-D-aspartato utilizado en el tratamiento de la enfermedad de Alzheimer.

Ketamina: Un conocido antagonista del receptor N-metil-D-aspartato con propiedades anestésicas y analgésicas.

Dextrometorfano: Un supresor de la tos de venta libre que también actúa como un antagonista del receptor N-metil-D-aspartato.

CNS-5161 destaca por su capacidad de penetrar en el cerebro de manera efectiva y etiquetar selectivamente los receptores N-metil-D-aspartato in vivo .

Actividad Biológica

3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine, commonly referred to as CNS 5161, is a synthetic compound with significant biological activity, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is critical for synaptic plasticity and memory function, making the compound a candidate for therapeutic applications in neurodegenerative diseases and conditions associated with excitotoxicity.

CNS 5161 interacts with the NMDA receptor through its guanidine moiety, effectively blocking ion flow through the NMDA channel. This antagonistic action can help mitigate the effects of excessive glutamate signaling, which is often implicated in neurodegenerative disorders such as Alzheimer's disease and stroke.

Pharmacological Applications

The primary pharmacological interest in CNS 5161 lies in its potential to treat various neurological disorders. Preclinical studies have demonstrated its ability to modulate synaptic transmission and provide neuroprotection. This positions it as a promising candidate for further research into therapies aimed at conditions like:

- Alzheimer's Disease

- Parkinson's Disease

- Stroke Recovery

- Traumatic Brain Injury

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| NMDA Receptor Antagonism | Significant inhibition of NMDA receptor activity, reducing excitotoxicity. | |

| Neuroprotective Effects | Potential to protect neurons from damage due to excitotoxicity. | |

| Modulation of Synaptic Transmission | Alters neurotransmitter release and synaptic plasticity. |

Case Studies and Research Findings

Several studies have explored the biological activity of CNS 5161:

- Neuroprotective Studies : In animal models, CNS 5161 has shown promise in reducing neuronal death following induced excitotoxicity, suggesting its potential utility in treating acute neurological injuries.

- Cognitive Function : Research indicates that CNS 5161 may improve cognitive deficits associated with neurodegenerative diseases by enhancing synaptic function and plasticity.

- Antioxidant Properties : Some studies suggest that CNS 5161 may exhibit antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Propiedades

IUPAC Name |

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVHEDNLONERHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166975 | |

| Record name | CNS 5161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CNS 5161 is a selective and high affinity N-methyl-D-aspartate (NMDA) receptor antagonist with preferential binding to the activated form of the receptor. CNS 5161 also penetrates the brain well and can be used to label selectively brain NMDA receptors in vivo. A radioactive form of CNS 5161 may be used as an agent to monitor NMDA receptors in the human brain using Positron Emission Tomography ("PET") and "the significance of a selective, validated radiopharmaceutical agent suitable for detecting widespread as well as highly localized changes in the NMDA receptor in the living brain cannot be exaggerated". | |

| Record name | CNS-5161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

160754-76-7 | |

| Record name | CNS 5161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160754767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNS 5161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CNS-5161 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58S83M36V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.